3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 3-chloro substituent on the aromatic ring. The amide nitrogen is linked to an ethyl chain substituted with two distinct groups: a 4-(dimethylamino)phenyl moiety and a 4-phenylpiperazin-1-yl group.
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O/c1-30(2)24-13-11-21(12-14-24)26(20-29-27(33)22-7-6-8-23(28)19-22)32-17-15-31(16-18-32)25-9-4-3-5-10-25/h3-14,19,26H,15-18,20H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDCSYMJSFWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dimethylamino Phenyl Group: This step involves the reaction of the benzamide intermediate with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst through a Suzuki coupling reaction.
Attachment of the Phenylpiperazine Moiety: The final step includes the reaction of the intermediate with 1-(4-phenylpiperazin-1-yl)ethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Receptor Modulation
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide has been studied for its interactions with various neurotransmitter receptors, particularly the dopamine D3 receptor and mu-opioid receptor. Research indicates that this compound can act as both an antagonist and partial agonist, making it a candidate for developing treatments targeting disorders such as schizophrenia and addiction.
A study highlighted the design of novel dual-target compounds that retain the pharmacophore necessary for effective binding to these receptors. The compound's ability to modulate these receptors suggests potential applications in pain management and psychiatric disorders, where traditional therapies may fall short due to side effects or abuse potential .
2. Drug Delivery Systems
The compound's cationic nature allows it to be utilized in drug delivery systems, particularly in formulations aimed at enhancing the bioavailability of poorly soluble drugs. Its structure can be modified to improve lipophilicity and cellular uptake, facilitating the transport of therapeutic agents across biological membranes. This application is crucial in developing more effective treatments for various diseases .
Case Studies
Case Study 1: Pain Management
In a research study focused on pain management therapies, derivatives of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide were synthesized and evaluated for their efficacy in reducing pain while minimizing abuse potential. The results indicated that certain modifications to the compound enhanced its analgesic properties without significantly increasing the risk of addiction, making it a promising candidate for further development in clinical settings .
Case Study 2: Schizophrenia Treatment
Another significant application of this compound was explored in treating schizophrenia. A series of analogs were synthesized to evaluate their binding affinity to dopamine receptors. The findings suggested that specific structural modifications could lead to improved selectivity for the D3 receptor over D2 receptors, potentially reducing side effects associated with traditional antipsychotic medications .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzamide Modifications
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)
- Structural Differences: Replaces the dimethylaminophenyl group with a ketone (oxo) at the ethyl chain.
- However, the absence of the dimethylamino group may reduce affinity for dopamine receptors compared to the target compound .
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structural Differences : Substitutes the chloro group with a nitro group at the para position and lacks the piperazine moiety.
- Functional Impact : The nitro group’s electron-withdrawing nature reduces electron density on the benzamide ring, which could diminish interactions with receptors requiring π-π stacking. The absence of piperazine limits serotonin receptor affinity .
Piperazine and Amide Chain Variations
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)
- Structural Differences : Features a pentanamide chain (longer than the ethyl chain) and a thiophene-substituted phenyl group.
- Functional Impact : The extended alkyl chain may enhance lipophilicity, improving blood-brain barrier penetration. The thiophene group could introduce unique binding interactions with hydrophobic receptor pockets .
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (12e)
- Structural Differences: Incorporates a hydroxyphenyl group on the piperazine and a phenoxybenzamide core.
Heterocyclic and Electronic Modifications
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- Structural Differences : Replaces the benzamide with a benzothiophene-carboxamide and introduces a thiazole ring.
- Functional Impact : The thiazole and benzothiophene groups may enhance binding to kinase targets or ion channels, diverging from the CNS focus of the target compound .
3-Chloro-N-((S)-1-(2-(Dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide (GSK923295)
- Structural Differences : Adds an imidazo[1,2-a]pyridine group and isopropoxy substituent.
- Functional Impact : The imidazo-pyridine moiety is typical in kinase inhibitors (e.g., Aurora B), suggesting anticancer applications rather than CNS activity. The isopropoxy group improves metabolic stability .
Structural-Activity Relationship (SAR) Insights
- Chloro Substituent : Essential for maintaining electron-withdrawing effects, stabilizing the amide bond and influencing receptor binding .
- Piperazine Group : Critical for serotonin (5-HT) receptor interactions. Derivatives with substituted piperazines (e.g., dichlorophenyl) show varied selectivity profiles .
Biological Activity
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₂₁H₂₃ClN₂
- Molecular Weight : 348.88 g/mol
- IUPAC Name : 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
This compound features a chloro group, a dimethylamino group, and a piperazine moiety, which are significant for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of phenylpiperazine have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Specific studies have demonstrated that modifications in the piperazine ring can enhance the cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells) .
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological activity. Compounds with this moiety often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. A study highlighted that similar compounds could act as serotonin reuptake inhibitors, suggesting a possible antidepressant effect .
Binding Affinity Studies
Binding affinity studies using radiolabeled analogs of related compounds have shown promising results in targeting amyloid plaques associated with Alzheimer's disease. For example, compounds with structural similarities exhibited low-nanomolar binding affinities to Aβ1-40 peptides, indicating potential use in neuroimaging .
Study 1: Anticancer Activity
A recent study synthesized various derivatives of phenylpiperazine and evaluated their cytotoxic effects against breast cancer cells. The results indicated that modifications to the benzamide moiety significantly enhanced anticancer activity, with some derivatives achieving IC50 values in the low micromolar range .
Study 2: Neuropharmacological Evaluation
In another investigation, a series of compounds including those with the dimethylamino substitution were tested for their effects on neurotransmitter levels in animal models. The study found that these compounds could modulate serotonin levels, suggesting potential applications in treating mood disorders .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
